2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5,6-dimethylpyrimidin-4(3H)-one
Description
2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-5,6-dimethylpyrimidin-4(3H)-one is a pyrimidin-4(3H)-one derivative featuring a thioether-linked 4-chlorophenyl oxoethyl substituent at position 2 and methyl groups at positions 5 and 6. This compound belongs to a class of sulfur-containing heterocycles known for diverse pharmacological activities, including anticonvulsant, antibacterial, and antitumor properties .
Synthesis typically involves S-alkylation of a thiouracil precursor with phenacyl bromides under basic conditions, followed by cyclization or functionalization steps (e.g., via concentrated sulfuric acid treatment) .
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4,5-dimethyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c1-8-9(2)16-14(17-13(8)19)20-7-12(18)10-3-5-11(15)6-4-10/h3-6H,7H2,1-2H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYOWAPGZIJCKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)SCC(=O)C2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5,6-dimethylpyrimidin-4(3H)-one typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to a cyclization reaction with thiourea to yield the desired pyrimidinone compound . The reaction conditions often include the use of ethanol as a solvent and heating under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5,6-dimethylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent, and room temperature conditions.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide, and elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5,6-dimethylpyrimidin-4(3H)-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-5,6-dimethylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . The compound’s thioether and carbonyl groups play crucial roles in its binding affinity and specificity . Additionally, its chlorophenyl group may facilitate interactions with hydrophobic pockets within the target proteins .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table summarizes key structural differences and substituent effects among analogs:
Key Observations :
Core Modifications: Pyrimidin-4(3H)-one derivatives (e.g., target compound) exhibit simpler planar structures compared to fused thieno-pyrimidinones (e.g., BPOET), which may enhance stacking interactions but reduce solubility .
Substituent Effects :
- Halogenated Aryl Groups :
- 4-Chlorophenyl (target compound): Balances lipophilicity and electronic effects, favoring blood-brain barrier penetration for CNS activity .
- 4-Bromophenyl (BPOET): Increased molecular weight and van der Waals interactions may enhance ribosome-binding activity .
- 4-Fluorophenyl : Higher electronegativity may polarize the oxoethyl group, affecting hydrogen-bonding capacity .
Physicochemical Properties
| Property | Target Compound | BPOET | 4-Fluorophenyl Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | ~337.8 | ~463.3 | ~377.4 |
| Calculated logP | ~2.5 | ~3.8 | ~2.7 |
| Solubility (mg/mL) | Low (inferred) | Very low | Moderate |
- The target compound’s lower molecular weight and logP compared to BPOET suggest better aqueous solubility, critical for oral bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
